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molecular formula C6H9NO2 B8444662 4-methoxy-5,6-dihydro-2(1H)-pyridone

4-methoxy-5,6-dihydro-2(1H)-pyridone

Cat. No. B8444662
M. Wt: 127.14 g/mol
InChI Key: UTLSUROOFACDBW-UHFFFAOYSA-N
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Patent
US04663319

Procedure details

Sodium hydride (in the form of a 60% dispersion in oil) (447 mg) is suspended in N,N-dimethylformamide (10 ml), and thereto is added dropwise a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml). The mixture is stirred under ice-cooling for 30 minutes, and thereto is added dropwise ethyl iodide (0.97 ml). The mixture is stirred under ice-cooling for 30 minutes and further at room temperature for 2.5 hours. The reaction mixture is poured onto water and extracted with chloroform. The extract is washed with a saturated sodium chloride solution and dried. After evaporating the solvent, the residue is dissolved in ethanol (120 ml) and thereto is added 10% hydrochloric acid (60 ml), and the mixture is allowed to stand at 25° C. for 5 hours. After distilling off the solvent under reduced pressure, the residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried. The solvent is distilled off to give 1-ethyl-2,4-dioxopiperidine (1.12 g, 78%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.97 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C[O:4][C:5]1[CH2:10][CH2:9][NH:8][C:7](=[O:11])[CH:6]=1.[CH2:12](I)[CH3:13]>CN(C)C=O>[CH2:12]([N:8]1[CH2:9][CH2:10][C:5](=[O:4])[CH2:6][C:7]1=[O:11])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
COC1=CC(NCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.97 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture is stirred under ice-
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethanol (120 ml)
ADDITION
Type
ADDITION
Details
is added 10% hydrochloric acid (60 ml)
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in chloroform
WASH
Type
WASH
Details
washed with 5% aqueous sodium hydrogen carbonate solution and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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